N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene core. Key structural attributes include:
- Heteroatoms: Oxygen (O), sulfur (S), and nitrogen (N) atoms embedded in the tricyclic framework.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(10-23-11-4-2-1-3-5-11)19-17-18-12-8-13-14(9-15(12)24-17)22-7-6-21-13/h1-5,8-9H,6-7,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFCHTXJOPXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the heterocyclic core, followed by functionalization to introduce the phenoxyacetamide group. Common reagents used in these reactions include various amines, acids, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Frameworks
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations:
- Ring Complexity : The target compound’s tricyclic system is more complex than the bicyclic β-lactam in cefazolin derivatives but less so than tetracyclic systems in .
- Heteroatom Distribution : Unlike thiazolo-pyrimidine derivatives (), the target compound integrates oxygen into its core, which may influence electronic properties and solubility .
Key Observations:
Physicochemical and Spectral Properties
- Melting Points: The target compound’s analogs (e.g., CAS 892849-22-8) are solids, comparable to thiadiazole derivatives (mp ~500–510 K) but lower than azetidinones (mp ~513 K) .
- Spectral Data: IR: Expected peaks for amide C=O (~1650–1670 cm⁻¹) and aromatic C-O (~1250 cm⁻¹), aligning with and . NMR: Distinct signals for phenoxy protons (δ ~6.5–7.5 ppm) and acetamide methyl groups (δ ~2.0 ppm) .
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, biological mechanisms, and relevant studies that elucidate its pharmacological effects.
Structural Features
The compound features a unique tricyclic framework that includes dioxane and thiazole moieties. The presence of these structural components contributes to its pharmacological properties:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 340.4 g/mol |
| Structural Characteristics | Contains dioxane and thiazole rings which enhance solubility and biological interaction potential |
Synthesis
The synthesis of this compound typically involves several multistep reactions that require precise control over reaction conditions to optimize yield and purity. Common reagents used in the synthesis include:
- Hydrogen peroxide for oxidation
- Sodium borohydride for reduction
- Various electrophiles and nucleophiles for substitution reactions
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is particularly significant as it modulates enzyme or receptor activity, leading to alterations in various cellular pathways. This interaction can result in significant biological effects including:
- Antiproliferative effects : Studies indicate that the compound may inhibit cancer cell growth.
- Apoptotic induction : It has been shown to promote apoptosis in certain cancer cell lines.
Case Studies and Research Findings
- Anti-Cancer Activity : A study investigated the effects of the compound on oral cancer cells (Ca9-22 and CAL 27). The results indicated a significant reduction in cell viability when treated with the compound in combination with X-ray therapy compared to controls. Specifically:
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an increase in subG1 and G2/M phase populations in cancer cells, indicating cell cycle arrest .
- Reactive Oxygen Species (ROS) Generation : The compound's mechanism appears to involve ROS generation, which is critical for inducing oxidative stress in cancer cells .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Effect Observed |
|---|---|
| Antiproliferative | Reduced viability in cancer cells |
| Apoptosis Induction | Increased caspase levels |
| Cell Cycle Arrest | Altered phase distributions |
| ROS Generation | Induced oxidative stress |
Q & A
Q. What are the critical steps and considerations in synthesizing N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Core Formation : Cyclization reactions using acetic anhydride or similar reagents to construct the tricyclic framework .
- Functionalization : Introduction of the phenoxyacetamide group via nucleophilic substitution or coupling reactions under inert atmospheres .
- Key Conditions : Temperature (60–120°C), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) .
- Yield Optimization : Reaction time (12–48 hrs) and purification via column chromatography or recrystallization .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone .
- IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation .
- X-ray Crystallography : Resolve stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can cyclization reactions in the synthesis be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) systems for coupling efficiency; ligand choice (e.g., PPh₃) impacts steric effects .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive steps .
Q. What methodologies are employed to investigate the compound's bioactivity and target interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., 5-lipoxygenase) using AutoDock Vina; validate with mutagenesis studies .
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or microbial targets .
- SAR Analysis : Modify substituents (e.g., chloro vs. methoxy groups) to correlate structure with activity .
Q. How can contradictions in reported reaction yields or bioactivity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize protocols (e.g., solvent purity, inert gas flow rates) .
- Meta-Analysis : Compare datasets across studies; identify outliers using statistical tools (e.g., Grubbs’ test) .
- Advanced Characterization : Use LC-MS/MS to detect trace impurities affecting bioactivity .
Q. What computational approaches predict the compound's stability and degradation pathways?
- Methodological Answer :
- DFT Calculations : Model bond dissociation energies to predict thermal/photo-degradation sites .
- Molecular Dynamics : Simulate hydrolysis under physiological pH (e.g., pH 7.4 buffer) .
- HPLC-UV Monitoring : Track degradation products (e.g., sulfoxides or amide hydrolysis) under stress conditions .
Q. How is the compound's reactivity with biological nucleophiles (e.g., glutathione) characterized?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
